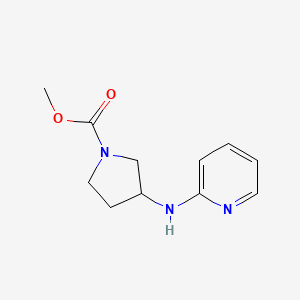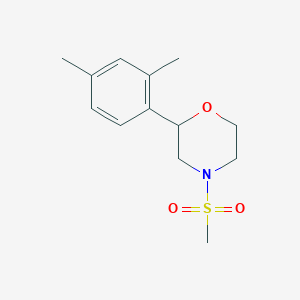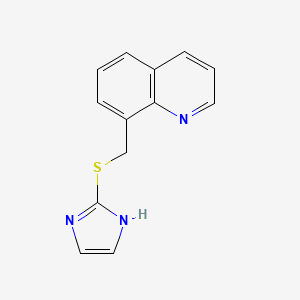
Methyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate is a chemical compound that has been studied extensively in the field of medicinal chemistry. This compound has shown significant potential for use in the development of new drugs for the treatment of various diseases.
作用机制
The mechanism of action of Methyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways involved in disease progression. For example, in cancer research, it has been shown to inhibit the activity of the enzyme AKT, which is involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
Methyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate has been shown to have several biochemical and physiological effects. In cancer research, it has been shown to induce apoptosis and inhibit the growth of cancer cells. In inflammation research, it has been shown to reduce inflammation and pain. In infectious disease research, it has been shown to have antibacterial and antiviral activity.
实验室实验的优点和局限性
The advantages of using Methyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate in lab experiments include its high yield synthesis method, its ability to inhibit multiple disease targets, and its potential for use in the development of new drugs. The limitations of using Methyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate in lab experiments include its limited availability and its potential toxicity.
未来方向
There are several future directions for the study of Methyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate. One direction is to further investigate its mechanism of action and identify new disease targets. Another direction is to optimize its synthesis method to increase its yield and reduce its cost. Additionally, further research is needed to evaluate its safety and toxicity in vivo. Finally, it is important to explore its potential for use in combination therapy with other drugs to enhance its therapeutic effects.
Conclusion:
Methyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate is a promising chemical compound with significant potential for use in the development of new drugs. Its ability to inhibit multiple disease targets and its potential for use in combination therapy make it a valuable tool for researchers in the field of medicinal chemistry. Further research is needed to fully understand its mechanism of action, optimize its synthesis method, and evaluate its safety and toxicity.
合成方法
The synthesis of Methyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate can be achieved through several methods. One of the most commonly used methods involves the reaction of 2-aminopyridine with ethyl 3-bromo-1H-pyrrole-2-carboxylate in the presence of a base such as potassium carbonate. This reaction produces Methyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate as a white solid with a high yield.
科学研究应用
Methyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate has been extensively studied for its potential use in the development of new drugs. It has been shown to have significant activity against several disease targets, including cancer, inflammation, and infectious diseases. In cancer research, Methyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, it has been shown to reduce inflammation and pain. In infectious disease research, it has been shown to have antibacterial and antiviral activity.
属性
IUPAC Name |
methyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-16-11(15)14-7-5-9(8-14)13-10-4-2-3-6-12-10/h2-4,6,9H,5,7-8H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQBCOMRWRXDSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(C1)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-3-[(4-methylpyrazol-1-yl)methyl]benzamide](/img/structure/B7591854.png)

![1-[[1-(4-Fluorophenyl)pyrazol-3-yl]methyl]-1,2,4-triazole](/img/structure/B7591866.png)


![3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-methylphenyl)-1,3-thiazol-2-one](/img/structure/B7591887.png)

![N-[(2,5-dichlorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7591892.png)

![4-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]thieno[3,2-b]pyridin-7-one](/img/structure/B7591894.png)
![1-Pyridin-3-ylsulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine](/img/structure/B7591915.png)
![2-[1-(4-Chloro-3,5-dimethylphenoxy)ethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7591918.png)
![2-[(6-Chloropyrazin-2-yl)amino]-4-methylpentan-1-ol](/img/structure/B7591925.png)
![1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-3-methylbenzimidazol-2-one](/img/structure/B7591930.png)